

Lipi-Green: A Technical Guide for Cellular Lipid Droplet Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Lipi-Green, a fluorescent probe for the selective detection and analysis of intracellular lipid droplets. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols for its use in cell biology, and a summary of quantitative data analysis techniques.

Introduction to Lipi-Green and Lipid Droplets

Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for lipid storage, metabolism, and cellular homeostasis.[1][2][3][4][5] Composed of a neutral lipid core, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer, LDs are implicated in various physiological and pathological processes, including obesity, metabolic syndrome, and cellular senescence. Lipi-Green is a fluorescent probe designed for the specific staining of these hydrophobic structures within living and fixed cells. Its high selectivity for lipid droplets and low background fluorescence make it a valuable tool for researchers studying lipid dynamics.

Mechanism of Action

Lipi-Green is a small molecule that exhibits solvatochromism; it is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar, hydrophobic interior of lipid droplets. This property allows for a "no-wash" staining protocol in many applications, simplifying experimental workflows.



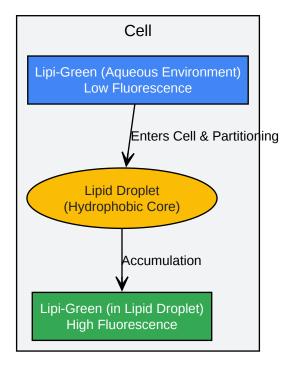


Figure 1: Lipi-Green Mechanism of Action

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Caption: Figure 1: Lipi-Green Mechanism of Action.

Core Applications in Cell Biology

Lipi-Green is a versatile tool for a range of applications in cell biology, including:

- Visualization and Quantification of Lipid Droplets: High-resolution imaging of LD morphology, size, and number.
- Monitoring Lipid Dynamics: Real-time tracking of LD formation, growth, fusion, and degradation in living cells.
- Drug Discovery and Development: Screening for compounds that modulate lipid metabolism and LD accumulation.
- Toxicology Studies: Assessing the impact of xenobiotics on cellular lipid storage.



 Co-localization Studies: Investigating the spatial relationship between lipid droplets and other organelles.

Experimental ProtocolsPreparation of Reagents

Lipi-Green Stock Solution (0.1 mmol/L):

- Add 100 μL of dimethyl sulfoxide (DMSO) to one vial of Lipi-Green (10 nmol).
- · Vortex thoroughly to dissolve.
- Store the stock solution at a cool, dark place.

Lipi-Green Working Solution (0.1–0.5 μmol/L):

- Dilute the 0.1 mmol/L DMSO stock solution with phosphate-buffered saline (PBS) or serumfree medium to the desired final concentration.
- Prepare the working solution fresh for each experiment.

Oleic Acid Stock Solution (for inducing lipid droplet formation):

- Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA) for enhanced solubility and reduced cytotoxicity. A common protocol involves dissolving oleic acid in ethanol and then complexing it with a BSA solution.
- A final working concentration of 200-400 μ M oleic acid in the culture medium is typically used to induce lipid droplet formation over 24 hours.

Staining Protocol for Live Cells



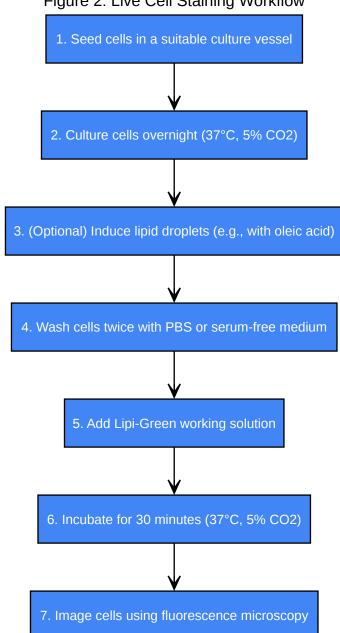


Figure 2: Live Cell Staining Workflow

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Caption: Figure 2: Live Cell Staining Workflow.

Detailed Steps:

Seed cells on a suitable imaging plate or dish and culture overnight.



- (Optional) To induce lipid droplet formation, remove the culture medium and add a medium containing an inducing agent like oleic acid. Incubate for 24 hours.
- Remove the culture medium and wash the cells twice with PBS or serum-free medium.
- Add the prepared Lipi-Green working solution to the cells.
- Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
- For imaging, the working solution can be replaced with fresh culture medium or a suitable buffer to reduce background fluorescence, although this is often not necessary.
- Observe the stained lipid droplets using a fluorescence microscope with the appropriate filter sets (Excitation: ~488 nm, Emission: ~500–550 nm).

Staining Protocol for Fixed Cells

Lipi-Green is also compatible with fixed-cell imaging.



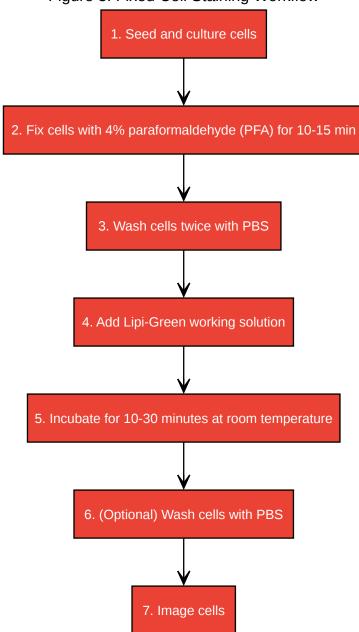


Figure 3: Fixed Cell Staining Workflow

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Caption: Figure 3: Fixed Cell Staining Workflow.

Detailed Steps:

• After cell culture and any experimental treatments, remove the culture medium.



- Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 10-15 minutes at room temperature.
- Wash the cells twice with PBS to remove the fixative.
- Add the Lipi-Green working solution and incubate for 10-30 minutes at room temperature, protected from light.
- · (Optional) Wash the cells with PBS.
- Mount the coverslip with a suitable mounting medium and proceed with fluorescence microscopy.

Quantitative Data Analysis

Fluorescence microscopy images of Lipi-Green-stained cells can be analyzed to extract quantitative data on lipid droplet content. This is typically achieved using automated image analysis software.

Data Presentation

The following table summarizes typical quantitative parameters obtained from Lipi-Green experiments.

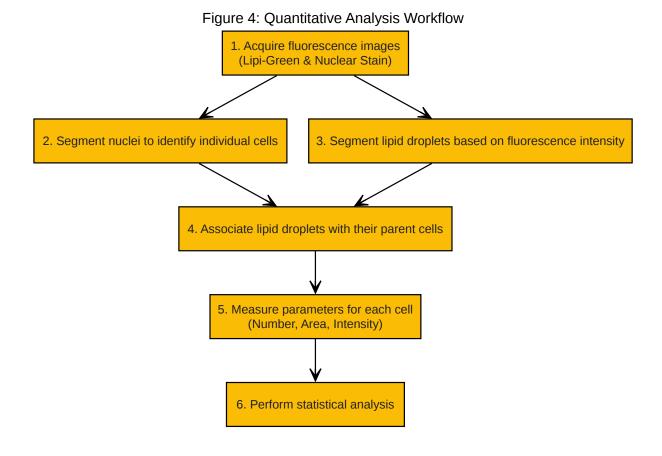


Parameter	Description	Example Data (Oleic Acid Treatment)	Example Data (Triacsin C Treatment)
Number of Lipid Droplets per Cell	The average count of distinct lipid droplets within a single cell.	Increased 7-10 fold compared to control.	Decreased by 50-60% compared to control.
Total Lipid Droplet Area per Cell (μm²)	The sum of the areas of all lipid droplets within a single cell.	Increased 7-10 fold compared to control.	Decreased by 50-60% compared to control.
Average Lipid Droplet Size (μm²)	The average area of an individual lipid droplet.	Increased.	Decreased.
Total Fluorescence Intensity per Cell	The integrated fluorescence intensity from all lipid droplets within a single cell.	Significantly increased.	Significantly decreased.

Data presented are illustrative and based on typical results from treating cells with oleic acid (an inducer of lipid droplet formation) or Triacsin C (an inhibitor of acyl-CoA synthetase, which blocks lipid droplet formation).

Quantitative Analysis Workflow





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Caption: Figure 4: Quantitative Analysis Workflow.

Key Steps:

- Image Acquisition: Capture images using a fluorescence microscope or a high-content imaging system. It is recommended to co-stain with a nuclear dye (e.g., Hoechst 33342) to facilitate cell segmentation.
- Cell Segmentation: Use image analysis software to identify the boundaries of individual cells, often using the nuclear stain as a seed.
- Lipid Droplet Segmentation: Threshold the Lipi-Green fluorescence signal to create a binary mask that identifies the lipid droplets.



- Measurement: Quantify various parameters for the identified lipid droplets within each cell, such as count, total area, and mean fluorescence intensity.
- Data Analysis: Compile the data and perform statistical analysis to compare different experimental conditions.

Conclusion

Lipi-Green is a powerful and user-friendly fluorescent probe for the study of lipid droplets in cell biology. Its high specificity, low background, and applicability to both live and fixed cells make it an invaluable tool for researchers in basic science and drug development. The detailed protocols and quantitative analysis workflows provided in this guide offer a solid foundation for the successful application of Lipi-Green in a variety of experimental contexts.

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- To cite this document: BenchChem. [Lipi-Green: A Technical Guide for Cellular Lipid Droplet Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371360#liptracker-green-applications-in-cell-biology]

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